molecular formula C21H28N2O2 B1391254 N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide CAS No. 1020057-85-5

N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide

Cat. No. B1391254
M. Wt: 340.5 g/mol
InChI Key: ARKLNIGSVSKJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide” is a complex organic compound. It contains an amide group (-CONH2), a benzene ring (C6H5-), an amino group (-NH2), a methyl group (-CH3), and a heptyloxy group (-OC7H15).



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond, the introduction of the amino group, and the attachment of the heptyloxy group. The exact methods would depend on the starting materials and the specific conditions required for each reaction.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzene ring, the amide group, the amino group, the methyl group, and the heptyloxy group. The exact arrangement of these groups within the molecule would determine its three-dimensional shape and possibly its reactivity.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide, amino, and heptyloxy groups. For example, the amide group might be susceptible to hydrolysis, while the amino group could potentially engage in reactions with acids or electrophiles.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in water, while the nonpolar heptyloxy group might make it more soluble in organic solvents.


Scientific Research Applications

Antitumor Activity

N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide is actively researched for its potential in cancer treatment. For instance, a related compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), has been identified as a histone deacetylase (HDAC) inhibitor, showing significant antitumor activity in vitro and in vivo, and has entered clinical trials (Zhou et al., 2008).

Antioxidant Properties

Amino-substituted benzamide derivatives, including compounds similar to N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide, have demonstrated powerful antioxidant capabilities, potentially useful in scavenging free radicals. This was shown through the study of electrochemical oxidation mechanisms (Jovanović et al., 2020).

Anticonvulsant Activity

Research into benzamide derivatives has revealed their potential as anticonvulsants. For example, 4-Amino-N-(2,6-dimethylphenyl)benzamide and its derivatives have shown promising results in several anticonvulsant models, suggesting potential applications in the treatment of seizure disorders (Lambert et al., 1995).

Insecticide Potential

Certain substituted benzamides have been identified as effective inhibitors of mosquito development, suggesting a potential use in controlling mosquito-borne diseases (Schaefer et al., 1978).

Applications in Chemotherapy

4-Amino-N-(2'-aminophenyl)benzamide, a compound related to N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide, has been found to have a differential therapeutic efficacy in slowly and rapidly proliferating rat tumors, suggesting a potential application in targeted chemotherapy (Berger et al., 1985).

Safety And Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.


Future Directions

The future research directions for this compound could be vast and would depend on its intended use. If it’s a potential drug, studies could focus on its pharmacological effects, toxicity, and therapeutic potential. If it’s a new material, research could explore its physical properties and potential applications.


properties

IUPAC Name

N-(4-amino-2-methylphenyl)-4-heptoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-3-4-5-6-7-14-25-19-11-8-17(9-12-19)21(24)23-20-13-10-18(22)15-16(20)2/h8-13,15H,3-7,14,22H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKLNIGSVSKJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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